molecular formula C16H15Cl2NO2 B5804269 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide

3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide

Cat. No.: B5804269
M. Wt: 324.2 g/mol
InChI Key: ILGXBVBZUOXXRE-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of dichloro, dimethylphenyl, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. It can inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide is unique due to the presence of both dichloro and methoxy groups, which confer distinct chemical properties and reactivity. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for medicinal and materials research .

Properties

IUPAC Name

3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-9-5-4-6-10(2)14(9)19-16(20)11-7-12(17)15(21-3)13(18)8-11/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGXBVBZUOXXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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